molecular formula C17H10ClF3N2O2 B12481247 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12481247
M. Wt: 366.7 g/mol
InChI Key: IXAKKQBRCHAYAR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)aniline and 1H-indole-3-carboxylic acid.

    Coupling Reaction: The 4-chloro-3-(trifluoromethyl)aniline is coupled with 1H-indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Amide Bond: The resulting intermediate is then subjected to amide bond formation using reagents like oxalyl chloride and dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indometacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Fludelone: A synthetic compound with anticancer properties and a trifluoromethyl group.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications.

Properties

Molecular Formula

C17H10ClF3N2O2

Molecular Weight

366.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H10ClF3N2O2/c18-13-6-5-9(7-12(13)17(19,20)21)23-16(25)15(24)11-8-22-14-4-2-1-3-10(11)14/h1-8,22H,(H,23,25)

InChI Key

IXAKKQBRCHAYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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